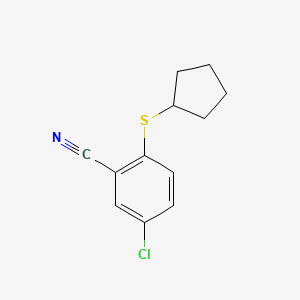

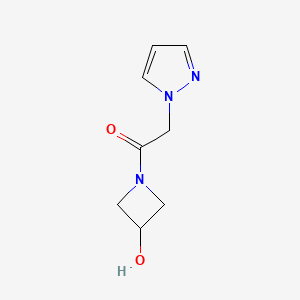

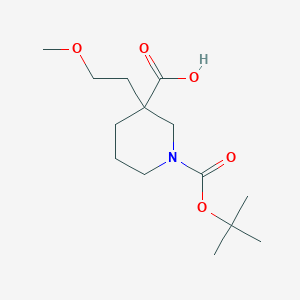

![molecular formula C12H17NO B1468945 1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol CAS No. 1341656-26-5](/img/structure/B1468945.png)

1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol

Overview

Description

Synthesis Analysis

The synthesis of similar compounds involves the use of a reaction flask charged with a starting compound, a solvent, and a base . The mixture is then cooled in an ice-acetone bath .Molecular Structure Analysis

The molecular structure of 1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol consists of a four-membered azetidine ring attached to a benzene ring that has two methyl groups at the 3rd and 4th positions.Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include the Horner–Wadsworth–Emmons reaction and aza-Michael addition .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds like Azetidin-3-ol include a molecular weight of 73.09, and it is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .Scientific Research Applications

Medicinal Chemistry: Thrombopoietin Mimetics

This compound has been utilized in the development of thrombopoietin (TPO) mimetics . TPO mimetics are agents that mimic the action of thrombopoietin, a natural hormone involved in platelet production. These mimetics can be used to treat thrombocytopenia, a condition characterized by a low platelet count.

Organic Synthesis: Heterocyclic Compound Formation

In organic chemistry, “1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol” serves as a precursor for synthesizing new heterocyclic amino acid derivatives . These derivatives are valuable for creating diverse molecular structures with potential biological activity.

Materials Science: Polymer Research

The azetidine ring, present in this compound, can be incorporated into polymers to modify their properties. For instance, azetidine-containing polymers may exhibit enhanced thermal stability and mechanical strength, making them suitable for advanced material applications .

Environmental Science: Pollutant Degradation

While specific applications in environmental science are not directly cited, the chemical reactivity of azetidine derivatives suggests potential use in the degradation of environmental pollutants through advanced oxidation processes .

Biotechnology: Enzyme Inhibition

Azetidine derivatives have been explored for their role as enzyme inhibitors. They can be designed to interfere with the catalytic activity of certain enzymes, which is a strategy used in drug development and biotechnological applications .

Pharmacology: Drug Design and Discovery

In pharmacology, the structural motif of azetidine is often explored for drug design due to its conformational rigidity and ability to mimic peptide bonds. This makes “1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol” a candidate for the design of novel pharmacological agents .

Chemistry: Suzuki–Miyaura Cross-Coupling

This compound can be used in Suzuki–Miyaura cross-coupling reactions to create a variety of functionalized products. This reaction is a powerful tool for forming carbon-carbon bonds, which is fundamental in the construction of complex organic molecules .

Analytical Chemistry: Spectroscopy

The azetidine ring in “1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol” can be used as a spectroscopic probe. Its unique electronic and structural properties make it suitable for studying molecular interactions and dynamics through NMR and other spectroscopic techniques .

Each of these applications demonstrates the versatility and potential of “1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol” in scientific research, contributing to advancements in various fields of study. <|\im_end|> <|im_done|> OP: ### 1. Medicinal Chemistry: Thrombopoietin Mimetics This compound has been utilized in the development of thrombopoietin (TPO) mimetics . TPO mimetics are agents that mimic the action of thrombopoietin, a natural hormone involved in platelet production. These mimetics can be used to treat thrombocytopenia, a condition characterized by a low platelet count.

Safety and Hazards

The safety and hazards associated with similar compounds like Azetidin-3-ol include the risk of causing severe skin burns and eye damage . Precautionary measures include washing thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and if in eyes, rinsing cautiously with water for several minutes .

Future Directions

Mechanism of Action

In terms of their mode of action, azetidines can undergo a variety of reactions. For example, they can participate in a domino process involving Heck arylation of alkene, acid-catalyzed transposition of allylic alcohol, and ring opening of the azetidine by an internal hydroxyl group .

The environment in which these reactions take place can greatly influence the outcome. Factors such as temperature, pH, and the presence of other compounds can affect the reactivity of azetidines and the products that are formed .

properties

IUPAC Name |

1-[(3,4-dimethylphenyl)methyl]azetidin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c1-9-3-4-11(5-10(9)2)6-13-7-12(14)8-13/h3-5,12,14H,6-8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWJDHTRSWGWOEZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)CN2CC(C2)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-Dimethylphenyl)methyl]azetidin-3-ol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Cyclopentylsulfanyl)methyl]-4-methoxyaniline](/img/structure/B1468872.png)

![2-(methoxymethyl)-3H-imidazo[4,5-c]pyridine](/img/structure/B1468874.png)

![3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1468876.png)

![1-[(2-Methoxyphenyl)methyl]azetidin-3-ol](/img/structure/B1468881.png)